2-Chloro-4-methylpyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUFVXSRHLSIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495838 | |

| Record name | 2-Chloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-38-2 | |

| Record name | 2-Chloro-4-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methyl-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Chloro-4-methylpyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic pathways for enhanced understanding.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as a precursor for the non-nucleoside reverse transcriptase inhibitor Nevirapine, used in the treatment of HIV-1.[1][2] The efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide outlines several reported methods for its preparation, providing detailed procedures and comparative data to aid researchers in selecting and implementing the most suitable synthetic strategy.

Synthetic Route 1: Multi-step Synthesis from Malononitrile and Acetone

This widely cited method involves a five-step reaction sequence starting from readily available starting materials, malononitrile and acetone.[1][2][3] The overall pathway proceeds through the formation of a dihydropyridine intermediate, followed by oxidation, diazotization, hydroxylation, and finally chlorination.

Signaling Pathway Diagram

References

- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-4-methylpyridine-3-carbonitrile: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in the pharmaceutical industry. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a solid, typically white to off-white in appearance.[1] It is characterized by the presence of a chlorinated pyridine ring substituted with a methyl and a cyano group.

Physical and Chemical Property Summary

The table below summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molar Mass | 152.58 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 109-110 °C | [2][3] |

| Boiling Point | Data not readily available | |

| Solubility in Water | Low | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane and chloroform | [1] |

| Stability | Stable under normal storage conditions | [1] |

Spectroscopic Data

While a detailed analysis is beyond the scope of this guide, researchers can utilize standard spectroscopic techniques for characterization. For instance, the proton NMR spectrum in DMSO would be expected to show signals corresponding to the methyl group protons (around 2.56 ppm) and the aromatic protons on the pyridine ring (around 7.6 and 8.56 ppm).[2][3]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the chlorination of 2-hydroxy-4-methyl-3-pyridinecarbonitrile.

Synthesis of this compound

Experimental Protocol:

This protocol is adapted from the procedure described in patent literature.[2][3]

-

Materials:

-

2-hydroxy-4-methyl-3-pyridinylcarbonitrile

-

Phosphorous oxychloride (POCl₃)

-

Water

-

250 mL flask with magnetic stirrer

-

-

Procedure:

-

To a 250 mL flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorous oxychloride.

-

Heat the mixture to reflux for one hour.

-

After reflux, distill off the excess POCl₃ under reduced pressure.

-

Carefully pour the residue into water.

-

Filter the resulting crystalline material and dry it to obtain this compound. The reported yield is approximately 89.2%.[2]

-

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable intermediate due to the reactivity of its chloro and cyano groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid.

A significant application of this compound is in the synthesis of 3-amino-2-chloro-4-methylpyridine, a key intermediate for the production of Nevirapine.[2][4] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.

Conversion to 3-amino-2-chloro-4-methylpyridine

The synthesis of 3-amino-2-chloro-4-methylpyridine from this compound involves a two-step process: hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement.

Experimental Protocol:

-

Step 1: Hydrolysis to 2-chloro-4-methyl-3-carboxamide [3]

-

A solution of 6.33 g of 2-chloro-4-methyl-3-pyridinecarbonitrile in 6 mL of concentrated H₂SO₄ is stirred at 100°C.

-

-

Step 2: Hofmann Rearrangement to 3-amino-2-chloro-4-methylpyridine [2]

-

The 2-chloro-4-methyl-3-carboxamide produced is treated with a solution of chlorine or bromine in excess sodium hydroxide.

-

The following diagram illustrates the synthetic pathway from this compound to 3-amino-2-chloro-4-methylpyridine.

Caption: Synthetic pathway to 3-amino-2-chloro-4-methylpyridine.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[1] It should be stored in a cool, dry place away from heat, ignition sources, and incompatible substances such as strong acids, bases, and oxidizing agents.[1] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

Conclusion

This compound is a pivotal building block in synthetic organic chemistry, particularly for the preparation of pharmaceutical agents. Its well-defined chemical properties and reactivity allow for its versatile use in the construction of more complex molecular architectures. A thorough understanding of its synthesis and handling is crucial for its effective and safe utilization in research and drug development.

References

- 1. This compound Supplier China | High Purity Manufacturer & Exporter | CAS 62452-54-2 [nj-finechem.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

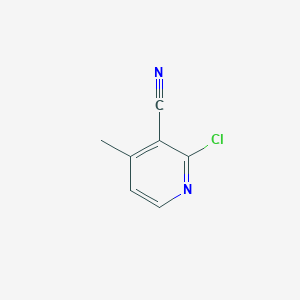

"structure of 2-Chloro-4-methylpyridine-3-carbonitrile"

An In-depth Technical Guide: The Structure, Synthesis, and Characterization of 2-Chloro-4-methylpyridine-3-carbonitrile

Introduction

This compound is a halogenated heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. As a substituted pyridine, its structure offers a versatile scaffold for the synthesis of more complex molecules.[1] Its primary importance lies in its role as a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[2][3][4]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into the compound's core molecular structure, outlines a field-proven synthetic protocol, and details the spectroscopic techniques used for its definitive structural elucidation. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide a complete and practical understanding of this key chemical entity.

Molecular Structure and Physicochemical Properties

The structural identity of a compound is defined by its atomic connectivity and its fundamental physical characteristics. This section details the core structure and key identifiers for this compound.

Core Structure and Key Identifiers

The molecule consists of a pyridine ring substituted at the 2, 3, and 4 positions. A chlorine atom is located at the C2 position, a cyano (carbonitrile) group at the C3 position, and a methyl group at the C4 position. This specific arrangement of functional groups dictates its chemical reactivity and utility as a synthetic building block.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 65169-38-2 | [5][6] |

| Molecular Formula | C₇H₅ClN₂ | [5] |

| Molecular Weight | 152.58 g/mol | [5] |

| Synonyms | 2-Chloro-4-methyl-nicotinonitrile, 2-chloro-4-methyl-3-pyridinecarbonitrile | [5] |

| Melting Point | 109-110 °C | [2][3] |

Structural Visualization

The two-dimensional structure of this compound is visualized below, illustrating the spatial relationship of its constituent atoms and functional groups.

References

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 5. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 65169-38-2 [chemicalbook.com]

In-Depth Technical Guide: 2-Chloro-4-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in cross-coupling reactions.

Core Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white substance. Its stability under normal storage conditions makes it a reliable reagent in multi-step syntheses.[1] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 152.58 g/mol | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [2] |

| CAS Number | 65169-38-2 | [2] |

| Melting Point | 109-110°C | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform. | [1] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes. One documented method involves the chlorination of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile using phosphorus oxychloride.[3] Another approach starts from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by cyclization and chlorination.

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the chloro- and cyano- functionalities. The pyridine ring system and the presence of a halogen make it an excellent substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Objective: To synthesize a 2-aryl-4-methylpyridine-3-carbonitrile derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, THF/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

-

Solvent Addition: Add the chosen solvent system to the flask. The reaction can often be run in a biphasic organic-water system or an anhydrous organic solvent.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If an organic solvent was used, dilute the mixture with an appropriate organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methylpyridine-3-carbonitrile.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the Suzuki-Miyaura cross-coupling experimental workflow.

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Reaction.

Signaling Pathway in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps centered around the palladium catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

References

- 1. This compound Supplier China | High Purity Manufacturer & Exporter | CAS 62452-54-2 [nj-finechem.com]

- 2. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Chloro-4-methylpyridine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyridine-3-carbonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methyl, and cyano groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

Molecular Structure

Chemical Formula: C₇H₅ClN₂

Molecular Weight: 152.58 g/mol

IUPAC Name: this compound

CAS Number: 65169-38-2

Spectroscopic Data

A comprehensive analysis of the spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize the available spectroscopic information.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.56 | m | 1H | Pyridine H |

| 7.6 | bs | 1H | Pyridine H |

| 2.56 | s | 3H | -CH₃ |

Data obtained from patent literature; Solvent: DMSO.[1]

Table 2: Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 153 |

Data obtained from patent literature.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectroscopic data.

¹H NMR Spectroscopy

A detailed experimental protocol for the ¹H NMR data presented above is not available in the source document. However, a general procedure for acquiring ¹H NMR spectra of pyridine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum at a constant temperature, typically 25°C.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative proton ratios.

-

Mass Spectrometry

The specific ionization method for the provided mass spectrometry data is not detailed. A general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximum signal intensity.

-

Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern, if any, to gain structural information.

-

¹³C NMR Spectroscopy (General Protocol)

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to the solvent peak.

Infrared (IR) Spectroscopy (General Protocol for Solid Samples)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound based on available data. Further experimental work is required to obtain a complete spectroscopic profile, which is indispensable for its application in research and development.

References

An In-depth Technical Guide to the NMR Spectrum of 2-Chloro-4-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-methylpyridine-3-carbonitrile. This document includes tabulated NMR data, detailed experimental protocols for synthesis and spectral acquisition, and a visual representation of the molecule's structure with corresponding NMR signal assignments.

Molecular Structure and NMR Data

This compound is a substituted pyridine with the following structure:

The NMR spectrum provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.56 | d (doublet) | 1H | H-6 |

| 7.60 | d (doublet) | 1H | H-5 |

| 2.56 | s (singlet) | 3H | CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-6 |

| 150.5 | C-2 |

| 148.0 | C-4 |

| 125.0 | C-5 |

| 115.0 | CN |

| 108.0 | C-3 |

| 20.0 | CH₃ |

Note: ¹³C NMR data is predicted based on typical chemical shifts for substituted pyridines.[1][2]

Experimental Protocols

2.1 Synthesis of this compound [3][4]

This protocol is adapted from the synthesis described in patent literature.

Materials:

-

2-hydroxy-4-methylpyridine-3-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Reflux condenser

-

Distillation apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10 g of 2-hydroxy-4-methyl-3-pyridinylcarbonitrile and 60 mL of phosphorous oxychloride.

-

Heat the mixture to reflux and maintain for one hour.

-

After reflux, remove the excess POCl₃ by distillation under reduced pressure.

-

Carefully pour the residue into water.

-

Filter the resulting crystalline material and dry it in an oven to yield this compound.[3]

2.2 NMR Spectrum Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse sequence

-

Spectral Width: 0-10 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence

-

Spectral Width: 0-160 ppm

-

Number of Scans: 1024

-

Relaxation Delay: 5.0 s

-

Processing: Apply a 1.0 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Visualization of NMR Assignments

The following diagram illustrates the correlation between the molecular structure of this compound and its ¹H NMR signals.

Caption: Correlation of ¹H NMR signals to the molecular structure.

Note: Due to the limitations of the current environment, the DOT script above is a template. A static image representing the intended Graphviz output is provided below for clarity.

Figure 1. Correlation of ¹H NMR signals to the corresponding protons in this compound.

This guide provides essential information for the identification and characterization of this compound using NMR spectroscopy. The provided data and protocols are valuable for researchers in synthetic chemistry and drug development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemconnections.org [chemconnections.org]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-4-methylpyridine-3-carbonitrile

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for spectral analysis.

Introduction

This compound (C₇H₅ClN₂) is a substituted pyridine derivative with significant applications in the synthesis of active pharmaceutical ingredients. The structural characterization of this compound is crucial for quality control and reaction monitoring. Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and purity. This guide delves into the characteristic vibrational frequencies observed in the IR spectrum of this molecule.

IR Spectral Data and Vibrational Assignments

The Fourier-Transform Infrared (FTIR) spectrum of this compound, prepared as a potassium bromide (KBr) disc, exhibits several characteristic absorption bands. The quantitative data for these peaks are summarized in the table below, along with their tentative vibrational assignments based on established correlation tables for substituted pyridines and nitriles.

| Observed Frequency (cm⁻¹) | Tentative Vibrational Assignment | Functional Group |

| 3144 | Aromatic C-H Stretching | Pyridine Ring |

| 2979 | Asymmetric C-H Stretching | Methyl Group (-CH₃) |

| 2834 | Symmetric C-H Stretching | Methyl Group (-CH₃) |

| 2228 | C≡N Stretching | Nitrile (-CN) |

| 1653 | C=C Ring Stretching | Pyridine Ring |

| 1616 | C=C Ring Stretching | Pyridine Ring |

| 1540 | C=N Ring Stretching | Pyridine Ring |

| 1484 | C=C Ring Stretching | Pyridine Ring |

| 1242 | In-plane C-H Bending | Pyridine Ring |

| 1218 | C-Cl Stretching | Chloro Group (-Cl) |

| 1173 | In-plane C-H Bending | Pyridine Ring |

| 819 | Out-of-plane C-H Bending | Pyridine Ring |

| 607 | Ring Deformation | Pyridine Ring |

The spectrum is characterized by a strong and sharp absorption band at 2228 cm⁻¹, which is highly diagnostic for the nitrile (C≡N) functional group.[1][2] The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms the pyridine ring and the methyl group, respectively.[3] The complex pattern of bands in the 1400-1650 cm⁻¹ region is characteristic of the C=C and C=N stretching vibrations within the substituted pyridine ring.[4]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The following protocol details the procedure for obtaining a high-quality FTIR spectrum of a solid sample such as this compound using the KBr pellet technique.[5][6][7][8]

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Hydraulic press with pellet-forming die

-

Agate mortar and pestle

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven

-

Analytical balance (readable to 0.1 mg)

-

Spatula and sample handling tools

-

Desiccator for storing KBr

3.2. Sample Preparation

-

Drying: Ensure the spectroscopy-grade KBr is thoroughly dry by heating it in an oven and subsequently storing it in a desiccator. Moisture contamination will lead to broad O-H absorption bands in the spectrum.[6]

-

Weighing: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[8]

-

Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly for several minutes using the pestle until a fine, homogeneous powder is obtained.[5][6] Proper grinding is crucial to reduce particle size and minimize light scattering.[6]

3.3. Pellet Formation

-

Die Assembly: Assemble the pellet-forming die. Transfer a portion of the KBr-sample mixture into the die, ensuring an even distribution.

-

Pressing: Place the die into the hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes.[6] This causes the KBr to fuse into a solid, translucent disc.[5]

-

Pellet Release: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained. An opaque or cloudy pellet may indicate insufficient grinding or moisture.

3.4. Spectral Acquisition

-

Background Spectrum: Place a KBr-only pellet (or an empty sample holder) in the spectrometer's sample compartment and record a background spectrum. This is essential to correct for atmospheric water and carbon dioxide, as well as any absorption from the KBr itself.

-

Sample Spectrum: Replace the background pellet with the sample pellet.

-

Data Collection: Acquire the FTIR spectrum of the sample. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Workflow and Data Analysis

The logical flow from sample preparation to final analysis is a critical aspect of obtaining reliable spectroscopic data. The following diagram illustrates this workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 6. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-4-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 2-Chloro-4-methylpyridine-3-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a standardized experimental protocol for its analysis, and presents the data in a clear, structured format for ease of interpretation by researchers and professionals in drug development.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the following characteristics:

-

Molecular Formula: C₇H₅ClN₂[1]

-

Molecular Weight: 152.58 g/mol [1]

-

CAS Number: 65169-38-2[1]

-

Structure:

Predicted Electron Ionization Mass Spectrometry Data

While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry for aromatic, chlorinated, and nitrile-containing compounds.[2][3] Electron ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[4][5]

The expected major fragmentation pathways include the loss of a chlorine atom, the cyano group, and rearrangements of the pyridine ring. The presence of chlorine is readily identifiable by the M+2 isotopic peak at approximately a 3:1 ratio to the molecular ion peak.

Table 1: Predicted Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Fragmentation | Relative Intensity |

| 152/154 | [M]⁺ | Molecular Ion | Moderate |

| 117 | [M - Cl]⁺ | Loss of Chlorine radical | High |

| 125/127 | [M - HCN]⁺ | Loss of Hydrogen Cyanide | Moderate |

| 91 | [M - Cl - CN]⁺ | Loss of Chlorine and Cyano radicals | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Low |

| 51 | [C₄H₃]⁺ | Cyclobutadienyl Cation | Low |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion of this compound is initiated by the removal of an electron to form the molecular ion [M]⁺. The primary fragmentation steps are visualized in the following diagram.

References

Technical Guide: Physicochemical Properties of 2-Chloro-4-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyridine-3-carbonitrile, also known as 2-chloro-4-methylnicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the chloro, methyl, and cyano groups on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its characterization.

Molecular and Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as such.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC |

| Synonym(s) | 2-chloro-4-methylnicotinonitrile | |

| CAS Number | 65169-38-2 | |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| Appearance | Solid, usually white to off-white | [1] |

Table 2: Experimentally Determined and Predicted Physical Properties

| Property | Value | Remarks | Source(s) |

| Melting Point | 109-110 °C | Experimental | [2] |

| Boiling Point | 286.365 °C at 760 mmHg | Predicted | [3] |

| Density | 1.3±0.1 g/cm³ | Predicted | [3] |

| Solubility in Water | Low solubility | Qualitative | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | Qualitative | [1] |

| logP (XLogP3) | 1.9 | Computed | [4] |

| pKa | Data not available | - |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (DMSO) | ppm: 2.56 (s, 3H); 7.6 (bs, 1H); 8.56 (m, 1H) | [2] |

| Infrared (IR) Spectroscopy | Data not available | - |

| Mass Spectrometry (MS) | Data not available | - |

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of a novel compound like this compound are provided below. These are general procedures and may require optimization for this specific substance.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

-

Boiling Point Determination (Micro Method)

For determining the boiling point of a small quantity of liquid, a micro-boiling point method can be employed. This would be relevant if the compound were a liquid at room temperature or for determining its boiling point under reduced pressure.

-

Apparatus: Thiele tube or a similar heating bath, thermometer, a small test tube, a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer and immersed in the heating bath.

-

The bath is heated gradually. When the boiling point is reached, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is fundamental for further studies.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure (Qualitative):

-

A small, weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL of water, ethanol, dichloromethane) is added.

-

The mixture is vortexed for a set period (e.g., 1-2 minutes).

-

Visual inspection determines if the compound has dissolved.

-

-

Procedure (Quantitative):

-

A saturated solution of the compound in the solvent of interest is prepared at a specific temperature.

-

The solution is allowed to equilibrate, and any undissolved solid is removed by filtration or centrifugation.

-

A known volume of the supernatant is carefully removed and the solvent is evaporated to dryness.

-

The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/L or mg/mL).

-

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. For a pyridine derivative, the pKa will reflect the basicity of the pyridine nitrogen.

-

Apparatus: UV-Vis spectrophotometer or a pH meter with an electrode, standardized acid and base solutions, buffer solutions.

-

Procedure (Potentiometric Titration):

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

Apparatus: NMR spectrometer.

-

Procedure (¹H and ¹³C NMR):

-

A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR spectra (¹H, ¹³C, and other relevant nuclei) are acquired.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the structure.

-

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical entity like this compound.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided standardized protocols for the experimental determination of its key properties. While some experimental data is available, further characterization, particularly for boiling point, quantitative solubility, pKa, and comprehensive spectral analysis (IR and MS), is warranted to establish a complete profile for this compound. The presented workflow offers a systematic approach for researchers to obtain this missing information, which is essential for its effective utilization in drug design and development.

References

- 1. 2-Chloro-4-Methylnicotinonitrile | CAS 32755-34-7 | Properties, Uses, Safety & Supplier Guide – Buy High Purity 2-Chloro-4-Methylnicotinonitrile in China [nj-finechem.com]

- 2. Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile | lookchem [lookchem.com]

- 3. cas 65169-38-2|| where to buy 2-Chloro-4-methyl-nicotinonitrile [chemenu.com]

- 4. 2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-Chloro-4-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylpyridine-3-carbonitrile is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the non-nucleoside reverse transcriptase inhibitor Nevirapine.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of this molecule, focusing on its principal reaction pathways, including nucleophilic aromatic substitution, reactions of the nitrile moiety, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with quantitative data and visualizations to facilitate a deeper understanding of its chemical behavior.

Introduction

The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a cyano group at the 3-position, and a methyl group at the 4-position. This arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chlorine atom for nucleophilic displacement, while the nitrile and methyl groups offer further sites for chemical modification.

Synthesis of this compound

The most common synthetic route to this compound involves a multi-step process starting from readily available precursors. A widely cited method begins with the reaction of malononitrile and acetone, followed by a series of transformations including cyclization, diazotization, and chlorination.[1][2]

Logical Workflow for the Synthesis

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthetic method.[1]

Step 1: Synthesis of 2-Amino-4-methyl-pyridine-carbonitrile

-

A mixture of isopropylidenemalononitrile is condensed with triethyl orthoformate in acetic anhydride.

-

The resulting mixture is then subjected to ring closure with anhydrous ammonia in ethanol to yield 2-amino-4-methyl-pyridine-carbonitrile.

Step 2: Synthesis of 2-Hydroxy-4-methyl-3-cyanopyridine

-

2-Amino-4-methyl-pyridine-carbonitrile is treated with sodium nitrite in an acidic aqueous solution to form a diazonium salt.

-

The diazonium salt is then hydrolyzed in situ with water to produce 2-hydroxy-4-methyl-3-cyanopyridine.

Step 3: Synthesis of this compound

-

To a flask is added 10 g of 2-hydroxy-4-methyl-3-cyanopyridine and 60 mL of phosphorus oxychloride.

-

The mixture is refluxed for one hour.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured into water.

-

The resulting crystalline material is filtered and dried to afford 2-chloro-4-methyl-3-pyridinecarbonitrile.

| Reactant | Reagent | Conditions | Product | Yield |

| 2-Hydroxy-4-methyl-3-cyanopyridine | Phosphorus oxychloride | Reflux, 1 hour | This compound | 89.2% |

Reactivity at the 2-Position: Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the adjacent cyano group. This allows for the facile introduction of a variety of nucleophiles.

Reaction with Alkoxides

The displacement of the 2-chloro substituent by alkoxides provides a straightforward route to 2-alkoxypyridine-3-carbonitrile derivatives.

Caption: Nucleophilic substitution with methoxide.

Experimental Protocol: Synthesis of 2-Methoxy-4-methylpyridine-3-carbonitrile

This protocol is based on a general procedure for the synthesis of 2-methoxypyridine-3-carbonitriles.[4]

-

To a freshly prepared solution of sodium methoxide in methanol (from 0.1 mol of sodium in 70 mL of methanol) at 5 °C, add a solution of this compound (0.08 mol) in 150 mL of methanol dropwise over 2 hours.

-

After the addition is complete, reflux the reaction mixture for 90 minutes.

-

Remove the solvent in vacuo.

-

Dissolve the resulting oil in 250 mL of water and extract with dichloromethane (10 x 50 mL).

-

Dry the combined organic layers over MgSO4 and remove the solvent to yield the product.

| Reactant | Nucleophile | Solvent | Conditions | Product |

| This compound | Sodium Methoxide | Methanol | Reflux, 90 min | 2-Methoxy-4-methylpyridine-3-carbonitrile |

Reaction with Amines and Thiols

While specific examples with this compound are not extensively detailed in the literature, the general reactivity of 2-chloropyridines suggests that it will readily undergo nucleophilic substitution with a wide range of primary and secondary amines, as well as thiols, to afford the corresponding 2-amino- and 2-thiopyridine derivatives. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the HCl generated.

Reactivity of the Nitrile Group

The cyano group at the 3-position is a versatile functional handle that can be transformed into various other functionalities.

Hydrolysis to Carboxamide

The nitrile can be hydrolyzed to the corresponding carboxamide under acidic conditions. This transformation is a key step in the synthesis of 3-amino-2-chloro-4-methylpyridine.[3]

Caption: Hydrolysis of the nitrile group.

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-3-carboxamide

This protocol is adapted from a patented procedure.[3]

-

A solution of 6.33 g of 2-chloro-4-methyl-3-pyridinecarbonitrile in 6 mL of concentrated H2SO4 is stirred at 100 °C for one hour.

-

The reaction mixture is then cooled and poured into ice water.

-

The solution is made alkaline with ammonium hydroxide and extracted with ethyl acetate.

-

The extract is dried, and the solvent is removed to yield a crystalline residue.

-

Recrystallization from ethyl acetate gives the pure product.

| Reactant | Reagent | Conditions | Product | Yield |

| This compound | Concentrated H2SO4 | 100 °C, 1 hour | 2-Chloro-4-methyl-3-carboxamide | 69% |

Reduction to Aminomethyl

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position of the pyridine ring is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a wide range of aryl or vinyl boronic acids or their esters.

Caption: Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Conditions:

-

Catalyst: Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand (e.g., SPhos, XPhos)

-

Base: K2CO3, K3PO4, Cs2CO3

-

Solvent: Toluene, Dioxane, THF, often with water as a co-solvent

Sonogashira Coupling

This reaction facilitates the coupling of the 2-chloropyridine with a terminal alkyne to form a 2-alkynylpyridine derivative.

Representative Experimental Conditions:

-

Catalyst: A palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI)

-

Base: An amine base such as triethylamine or diisopropylamine

-

Solvent: THF, DMF

Buchwald-Hartwig Amination

This powerful method allows for the formation of a carbon-nitrogen bond between the 2-chloropyridine and a primary or secondary amine.[5][6]

Representative Experimental Conditions:

-

Catalyst: A palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) with a bulky electron-rich phosphine ligand (e.g., BINAP, Xantphos)

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane

Reactivity of the Methyl Group

The methyl group at the 4-position is generally less reactive than the other functional groups on the ring. However, under certain conditions, it may undergo reactions typical of benzylic-type methyl groups, such as oxidation or halogenation, although these transformations may require harsh conditions that could affect the other functional groups.

Conclusion

This compound is a highly functionalized and reactive building block. Its reactivity is dominated by nucleophilic substitution at the 2-position and transformations of the nitrile group at the 3-position. Furthermore, the 2-chloro substituent serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex pyridine derivatives. This guide provides a foundational understanding of the reactivity of this important intermediate, offering valuable insights for its application in research and development, particularly in the field of medicinal chemistry.

References

- 1. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 2. 3-Amino-2-chloro-4-methylpyridine: Overview and Applications as Drug Intermediates_Chemicalbook [chemicalbook.com]

- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Derivatives of 2-Chloro-4-methylpyridine-3-carbonitrile for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, chemical transformations, and pharmacological significance of 2-Chloro-4-methylpyridine-3-carbonitrile derivatives, providing a critical resource for the advancement of medicinal chemistry and drug discovery.

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique arrangement of functional groups—a reactive chloro substituent, a nitrile moiety, and a methyl group on a pyridine core—offers a rich platform for a wide array of chemical modifications. This guide provides a comprehensive technical overview of the synthesis of this compound and its subsequent derivatization into a diverse range of novel compounds. Particular focus is placed on derivatives with potential therapeutic applications, including fused heterocyclic systems with demonstrated anticancer and antimicrobial activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a well-established multi-step process, with a common and efficient route commencing from readily available starting materials such as malononitrile and acetone. This synthetic pathway involves several key transformations, including a Knoevenagel condensation, cyclization, diazotization, and chlorination.

A widely cited method involves the reaction of malononitrile with acetone to yield isopropylidenemalononitrile.[1][2] This intermediate is then condensed with triethyl orthoformate in acetic anhydride.[1][2] The resulting product undergoes ring closure with anhydrous ammonia in ethanol to produce 2-amino-4-methyl-pyridine-carbonitrile.[1][2] Subsequent diazotization with sodium nitrite followed by treatment with water yields 2-hydroxy-4-methyl-3-cyanopyridine.[1][2] Finally, chlorination of the hydroxyl group using phosphorus oxychloride affords the target molecule, this compound.[1][2]

Experimental Protocol: Synthesis of this compound[1][2]

Step 1: Synthesis of 2-amino-4-methyl-pyridine-carbonitrile

-

A mixture of isopropylidenemalononitrile, triethyl orthoformate, and acetic anhydride is heated.

-

The resulting intermediate is then treated with anhydrous ammonia in ethanol to induce ring closure, yielding 2-amino-4-methyl-pyridine-carbonitrile.

Step 2: Synthesis of 2-hydroxy-4-methyl-3-cyanopyridine

-

2-amino-4-methyl-pyridine-carbonitrile is dissolved in an aqueous acidic solution (e.g., sulfuric acid).

-

The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature.

-

The reaction mixture is stirred, and the resulting solid, 2-hydroxy-4-methyl-3-cyanopyridine, is collected by filtration.

Step 3: Synthesis of this compound

-

2-hydroxy-4-methyl-3-cyanopyridine is refluxed with an excess of phosphorus oxychloride.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured into water, and the resulting solid, this compound, is collected by filtration and dried.

Below is a diagram illustrating the synthetic workflow for this compound.

Caption: Synthesis of this compound.

Key Derivatives and Their Synthesis

The this compound scaffold serves as a versatile starting point for the synthesis of a wide range of derivatives through reactions targeting the chloro, cyano, and methyl groups.

Derivatives from Nucleophilic Substitution of the Chloro Group

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, providing a straightforward route to a variety of functionalized derivatives.

a) Amination and the Synthesis of a Key Nevirapine Intermediate

A crucial application of this compound is its role as a precursor to 3-amino-2-chloro-4-methylpyridine, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV-1 infection.[1][3] This transformation involves the hydrolysis of the nitrile group to a carboxamide, followed by a Hofmann rearrangement.

Experimental Protocol: Synthesis of 3-amino-2-chloro-4-methylpyridine [1][2]

-

Step 1: Hydrolysis to 2-chloro-4-methyl-3-carboxamide: this compound is treated with concentrated sulfuric acid at an elevated temperature to hydrolyze the nitrile group to a primary amide.

-

Step 2: Hofmann Rearrangement: The resulting 2-chloro-4-methyl-3-carboxamide is subjected to a Hofmann rearrangement using a solution of bromine or chlorine in excess sodium hydroxide to yield 3-amino-2-chloro-4-methylpyridine.

b) Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent also enables access to a diverse array of derivatives through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, amino, and alkynyl moieties at the 2-position.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base can be used to form C-C bonds.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling with a wide range of primary and secondary amines.

-

Sonogashira Coupling: The introduction of alkynyl groups is achieved through coupling with terminal alkynes.

Derivatives from Reactions of the Cyano Group: Fused Heterocyclic Systems

The vicinal arrangement of the chloro and cyano groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems with significant pharmacological potential. These reactions often proceed via an initial nucleophilic substitution of the chloro group followed by an intramolecular cyclization involving the nitrile.

a) Thieno[2,3-b]pyridines

The synthesis of thieno[2,3-b]pyridine derivatives can be achieved through the reaction of 2-chloro-3-cyanopyridines with sulfur-containing nucleophiles, such as thioglycolic acid derivatives, followed by intramolecular Thorpe-Ziegler cyclization.[4][5] These compounds have garnered attention for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

b) Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridine derivatives are readily synthesized by reacting 2-chloro-3-cyanopyridines with hydrazine hydrate or substituted hydrazines.[6][7] This class of compounds has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[1][3][6]

c) Furo[2,3-b]pyridines

The furo[2,3-b]pyridine scaffold can be constructed from 2-chloro-3-cyanopyridines through reaction with α-hydroxy ketones or related oxygen nucleophiles, leading to intramolecular cyclization. Furo[2,3-b]pyridine derivatives have shown promise as anticancer agents and kinase inhibitors.

Derivatives from Reactions of the Methyl Group and Pyridine Ring

The methyl group on the pyridine ring can also be a site for further functionalization, although this is less commonly explored compared to reactions at the chloro and cyano positions. Additionally, transformations of the pyridine ring itself, such as N-oxidation, can open up further avenues for derivatization. Oxidation of the pyridine nitrogen to an N-oxide can activate the ring for different types of nucleophilic substitutions.

Quantitative Data of Key Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, DMSO-d₆) | Yield (%) | Reference |

| This compound | C₇H₅ClN₂ | 152.58 | 109-110 | δ: 2.56 (s, 3H), 7.6 (bs, 1H), 8.56 (m, 1H) | 89.2 | [1][2] | |

| 2-Hydroxy-4-methylpyridine-3-carbonitrile | C₇H₆N₂O | 134.14 | 238-240 | δ: 2.4 (s, 3H), 3.5 (bs, 1H), 6.26 (m, 1H), 9.68 (m, 1H) | 47.8 | [1][2] | |

| 2-Chloro-4-methyl-3-carboxamide | C₇H₇ClN₂O | 170.60 | 178-180 | δ: 2.3 (s, 3H), 7.3 (m, 1H), 7.75, 8.80 (NH₂), 8.2 (m, 1H) | 69 | [2] | |

| 3-Amino-2-chloro-4-methylpyridine | C₆H₇ClN₂ | 142.59 | 62-64 | - | 90.6 | [2] |

Biological Activities and Signaling Pathways

Derivatives of this compound, particularly the fused heterocyclic systems, have demonstrated a range of promising biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Several classes of derivatives have shown potent anticancer activity. For instance, certain pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and HER-2. Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways crucial for tumor growth and angiogenesis.

Below is a simplified representation of a signaling pathway that can be targeted by such inhibitors.

Caption: Inhibition of VEGFR-2/HER-2 Signaling.

Thieno[2,3-b]pyridine derivatives have also been investigated as anticancer agents, with some compounds showing the ability to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells.

Antimicrobial Activity

Various fused heterocyclic derivatives, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, have been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens. The exact mechanisms of action are often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups allow for the creation of a vast chemical space of derivatives. The demonstrated biological activities of these derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this heterocyclic core in the ongoing quest for novel therapeutic agents. This guide provides a foundational understanding of the chemistry and potential applications of these compounds, intended to inspire and facilitate further research and development in this exciting field.

References

- 1. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 2-Chloro-4-methylpyridine-3-carbonitrile

Introduction

2-Chloro-4-methylpyridine-3-carbonitrile is a heterocyclic compound belonging to the cyanopyridine class. While its primary documented use is as a chemical intermediate in the synthesis of pharmaceuticals, such as the HIV reverse transcriptase inhibitor Nevirapine, the broader family of cyanopyridine derivatives has demonstrated a wide spectrum of pharmacological effects.[1] This guide will explore the potential anticancer, enzyme inhibitory, and antimicrobial activities of this compound by examining the biological profiles of its analogs.

Potential Anticancer Activity

The cyanopyridine scaffold is a recurring motif in compounds with demonstrated anticancer properties.[2][3] Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, often through mechanisms involving kinase inhibition or the induction of apoptosis.[3][4]

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of various cyanopyridine derivatives against several human cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cyanopyridine-Oxadiazole | Compound 4e | MCF-7 (Breast) | 8.352 | [5] |

| 3-Cyanopyridone/Pyrazoline | Compound 30 | A549 (Lung) | 0.025 | [4] |

| 3-Cyanopyridines | Compound 16a | HepG-2 (Liver) | 6.45 µg/mL | [6] |

| 2-Amino-3-cyanopyridine | Compound 3n | HCT-116 (Colon) | 10.50 | [7] |

| 2-Amino-3-cyanopyridine | Compound 3n | A375 (Melanoma) | 4.61 | [7] |

| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of a specific cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualization: Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer activity screening.

Potential Enzyme Inhibitory Activity

The pyridine ring is a common feature in many enzyme inhibitors.[1] Cyanopyridine derivatives, in particular, have been investigated as inhibitors of various enzymes, including kinases and enzymes involved in metabolic pathways.[3]

Quantitative Data from Structurally Related Compounds

The following table presents enzyme inhibitory data for compounds structurally related to this compound.

| Compound Class | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Pyridine-Ureas | VEGFR-2 | 3.93 ± 0.73 | - | [8] |

| 2-Aminopyridine Analog | Isocitrate Lyase (ICL) | 13.3 | - | [9] |

| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.390 | 0.979 | [10] |

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme.

Objective: To determine the concentration of a test compound that inhibits the activity of a target enzyme by 50% (IC50).

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Buffer solution optimal for enzyme activity

-

Test compound dissolved in DMSO

-

96-well microtiter plates (UV-transparent if necessary)

-

Microplate reader capable of kinetic measurements

Procedure:

-

Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubation: Incubate the enzyme with the test compound for a specified period (e.g., 15-30 minutes) at the optimal temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Mandatory Visualization: Enzyme Inhibition Screening Workflow

Caption: General workflow for enzyme inhibition screening.

Potential Antimicrobial Activity

Pyridine and its derivatives are known to possess antimicrobial properties.[11][12] The nitrogen atom in the pyridine ring can interact with microbial cell components, and various substitutions on the ring can modulate this activity.

Quantitative Data from Structurally Related Compounds

While specific MIC values for close analogs of this compound are not abundant in the provided search results, the general class of functionalized pyridines has shown activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization: Logic of Structure-Activity Relationship (SAR)

Caption: Logic of SAR studies for biological activity.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, the extensive biological activities of the broader cyanopyridine class suggest that this compound could possess latent pharmacological properties. The data and protocols presented in this guide, derived from studies on structurally related molecules, provide a solid foundation for initiating a research program to investigate the potential anticancer, enzyme inhibitory, and antimicrobial activities of this compound. Future studies should focus on the synthesis and direct biological evaluation of this compound to ascertain its specific activity profile and to explore its potential as a lead compound in drug discovery.

References

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]